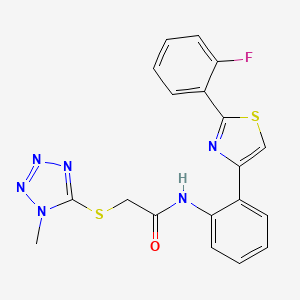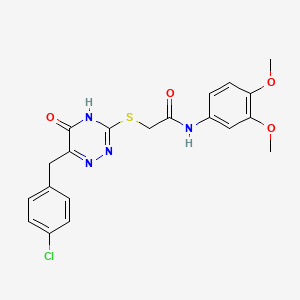![molecular formula C24H26N4O3S B2420106 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869344-48-9](/img/structure/B2420106.png)
5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis would depend on the desired route and the available starting materials. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to determine the structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the 3,4-dihydroisoquinolin-2(1H)-yl group might undergo reactions typical of isoquinolines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .科学的研究の応用
Antimicrobial Activities
Compounds with structures similar to the one have been investigated for their antimicrobial properties. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and screened them for antimicrobial activities, finding some derivatives exhibited good or moderate activities against test microorganisms. This suggests that the complex structure of the compound may have potential antimicrobial applications due to the presence of 1,2,4-triazole and other pharmacophore elements within its structure (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Synthesis of Novel Compounds
Research into compounds with isoquinoline and triazole elements has led to the development of new synthetic methods and novel compounds with potential therapeutic applications. For instance, the work by Awad et al. (2002) on the synthesis of fused isoquinolines highlights the interest in this structural motif for generating new chemical entities. Such research efforts underscore the relevance of investigating compounds like "5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" for potential applications in drug discovery and development (Awad, Elwan, Hassaneen, Linden, & Heimgartner, 2002).
Potential Therapeutic Applications
The study of isoquinoline derivatives, including those involving triazole motifs, has implications for therapeutic applications. For example, Wang et al. (2014) explored the optimization of quinazoline derivatives as tubulin-polymerization inhibitors, targeting the colchicine site, which is crucial for cancer therapy. The detailed investigation into the structure-activity relationships of these compounds can provide insights into the potential therapeutic applications of complex molecules like the one , underscoring the relevance of such structures in medicinal chemistry and pharmacology (Wang, Guan, Ohkoshi, Guo, Wang, Zhu, Wang, Wang, Hamel, Yang, Li, Qian, Morris-Natschke, Yuan, Lee, & Xie, 2014).
作用機序
Target of Action
The primary target of this compound is the aldo-keto reductase AKR1C3 . AKR1C3 is a key regulator for hormone activity and plays crucial roles in the occurrence of various hormone-dependent or independent malignancies . It is a promising target for treating castration-resistant prostate cancer (CRPC) and breast cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket . The positioning of the carboxylate is critical, although it can be substituted by acid isosteres and amides .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the downstream pathways that this enzyme is involved in
Pharmacokinetics
The compound shows good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the inhibition of AKR1C3, leading to a decrease in the enzyme’s metabolic activity . This can have therapeutic effects in conditions where AKR1C3 is overactive, such as in certain types of cancer .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-ethoxy-3-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-4-31-19-10-9-17(13-20(19)30-3)21(22-23(29)28-24(32-22)25-15(2)26-28)27-12-11-16-7-5-6-8-18(16)14-27/h5-10,13,21,29H,4,11-12,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAJXXOHVUXYLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC5=CC=CC=C5C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Dimethylamino)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B2420024.png)
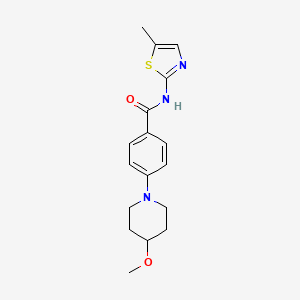
![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2420026.png)
![N-[1-(2-Cyclopropyl-3H-benzimidazol-5-yl)ethyl]but-2-ynamide](/img/structure/B2420029.png)

![[4-(6-Piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B2420033.png)
![2,4-difluoro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2420034.png)
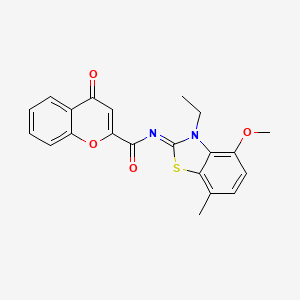
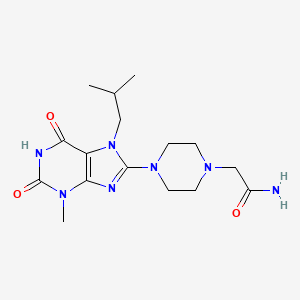
![4-(4-hydroxyphenyl)-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2420037.png)
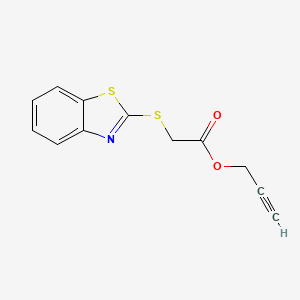
![(E)-4-(Dimethylamino)-N-[[2-(propan-2-ylsulfamoylmethyl)phenyl]methyl]but-2-enamide](/img/structure/B2420041.png)
